5-Bromo-N-[2-(furan-3-YL)ethyl]thiophene-2-sulfonamide
Description
5-Bromo-N-[2-(furan-3-YL)ethyl]thiophene-2-sulfonamide is a sulfonamide derivative featuring a brominated thiophene core linked to a furan-containing ethylamine substituent. Its synthesis typically involves alkylation or coupling reactions, as seen in related compounds (e.g., alkylation of 5-bromothiophene-2-sulfonamide with furan-3-ethyl bromide) . The bromine atom at the 5-position of the thiophene ring enhances electrophilicity, enabling further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura) .
Properties
IUPAC Name |
5-bromo-N-[2-(furan-3-yl)ethyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO3S2/c11-9-1-2-10(16-9)17(13,14)12-5-3-8-4-6-15-7-8/h1-2,4,6-7,12H,3,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBHPMBNUHAMGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1CCNS(=O)(=O)C2=CC=C(S2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-[2-(furan-3-YL)ethyl]thiophene-2-sulfonamide typically involves multiple steps:
Bromination of Thiophene: The thiophene ring is brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in a solvent like carbon tetrachloride (CCl4) under reflux conditions.
Sulfonamide Formation: The brominated thiophene is then reacted with a sulfonamide precursor, often involving the use of a base such as sodium hydride (NaH) in a polar aprotic solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-[2-(furan-3-YL)ethyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Amines or thiols in the presence of a base like NaH in THF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce thiophene derivatives with reduced functional groups .
Scientific Research Applications
5-Bromo-N-[2-(furan-3-YL)ethyl]thiophene-2-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its thiophene and furan moieties make it suitable for use in organic semiconductors and conductive polymers.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Industrial Applications: It can be utilized in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-N-[2-(furan-3-YL)ethyl]thiophene-2-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the bromine atom and furan ring can participate in hydrophobic interactions and π-π stacking . These interactions can modulate the activity of the target molecule, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The table below compares 5-Bromo-N-[2-(furan-3-YL)ethyl]thiophene-2-sulfonamide with key analogues:
Key Observations:
Substituent Diversity: Alkyl/Aryl Groups: Propyl and phenoxyethyl substituents (e.g., 5a) are associated with antitumor and antimicrobial activities . Heterocyclic Substituents: The furan-3-yl ethyl group in the target compound may enhance binding to biological targets via hydrophobic or aromatic interactions, similar to chroman-methyl derivatives (78a) in antimalarial studies . Electron-Withdrawing Groups: The bromine atom facilitates cross-coupling reactions, enabling diversification of the thiophene core .
Synthetic Efficiency: Yields vary significantly with substituent complexity. Cyclohexyl derivatives (Compound 9) achieve higher yields (81%) compared to ethynyl-phenoxyethyl analogues (5a: 49%) . Alkylation reactions (e.g., propyl derivatives) generally offer moderate-to-high yields (60–80%) .
Biological Activity
5-Bromo-N-[2-(furan-3-YL)ethyl]thiophene-2-sulfonamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H12BrNO4S3
- Molecular Weight : 434.34 g/mol
- CAS Number : 2034265-03-5
Synthesis Methods
The synthesis of this compound typically involves the reaction of 5-bromothiophene with furan derivatives. The process is facilitated by the use of bases such as lithium hydride (LiH) to promote nucleophilic substitution reactions.
The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. It may inhibit bacterial enzymes, leading to antimicrobial effects, or interfere with cellular pathways involved in cancer progression.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro evaluations have shown:
- Minimum Inhibitory Concentration (MIC) : Values range from 0.22 to 0.25 μg/mL against various pathogens.
- Minimum Bactericidal Concentration (MBC) : Demonstrated bactericidal activity against Staphylococcus aureus and Staphylococcus epidermidis.
Table 1: Antimicrobial Efficacy of this compound
| Pathogen | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.22 | 0.25 |
| Staphylococcus epidermidis | 0.22 | 0.25 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties, particularly against various cancer cell lines. The structure-activity relationship (SAR) indicates that modifications in the thiophene and furan moieties can significantly influence cytotoxicity.
Case Study: Cytotoxicity Evaluation
A study assessed the cytotoxic effects of various derivatives of thiophene-based compounds, including this compound. The findings revealed:
- IC50 Values : The compound exhibited IC50 values less than that of standard chemotherapeutics like doxorubicin in certain cell lines.
Table 2: Cytotoxicity Data for Thiophene Derivatives
| Compound | IC50 (μg/mL) |
|---|---|
| This compound | <1.61 |
| Doxorubicin | >1.98 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
